molecular formula C6H11Cl2NO B13475912 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride

Cat. No.: B13475912
M. Wt: 184.06 g/mol
InChI Key: LAUTZBLFJJSPKU-UHFFFAOYSA-N
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Description

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a bicyclic amine derivative featuring a 2-oxabicyclo[2.1.1]hexane core with a chlorine substituent at the 4-position and a primary amine group (-CH2NH2) at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

IUPAC Name

(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H

InChI Key

LAUTZBLFJJSPKU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)Cl.Cl

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition Method

A prominent recent method involves in flow photochemical cycloaddition to generate the bicyclic core:

Step Reagents & Conditions Reference Remarks
Cycloaddition Propellane + Diacetyl, 365 nm irradiation, in flow Mercury lamp-free, scalable to kilogram scale, rapid synthesis (~6 hours)

This method constructs the bicyclo[1.1.1]pentane core, which can be further elaborated into the oxabicyclo[2.1.1]hexane framework through subsequent functionalization.

Haloform Reaction for Ring Functionalization

The key step involves transforming the bicyclic diester or diacid intermediates into the target compound:

Step Reagents & Conditions Reference Remarks
Haloform reaction Halogenation (e.g., NBS or other halogen sources) in the presence of base Converts diacid derivatives into chlorinated intermediates, setting the stage for amino substitution

Amination and Salt Formation

The amino group is introduced via nucleophilic substitution or reductive amination:

Step Reagents & Conditions Reference Remarks
Amination Use of ammonia or primary amines under controlled conditions Ensures regioselectivity; subsequent treatment with hydrochloric acid yields the hydrochloride salt

Industrial and Laboratory Synthesis Protocols

Recent research emphasizes flow photochemistry and haloform reactions for large-scale synthesis:

  • Flow Photochemical Addition: Enables rapid, mercury lamp-free synthesis of bicyclic frameworks, scalable to 1 kg within hours, as demonstrated in recent publications ().
  • Haloform Reaction: Applied to convert bicyclic diesters into chlorinated intermediates with yields around 45-51% over multiple runs, with purification via recrystallization or chromatography.

Reaction Conditions and Optimization

Parameter Typical Range Impact Source
Temperature 0°C to 25°C Controls selectivity and minimizes side reactions
Solvent Dioxane, EtOAc, CH₂Cl₂ Solubility and reaction rate
Reaction Time 6–24 hours Affects yield and purity
Light Source 365 nm LED or mercury lamp For photochemical steps

Notes on Synthesis Diversification

  • Flow photochemistry offers a scalable, environmentally friendly alternative to traditional batch photoreactions, reducing mercury lamp dependency.
  • Haloform reactions provide a versatile route for halogenation, crucial for subsequent amination.
  • Amination techniques may involve reductive amination or nucleophilic substitution, optimized for regioselectivity within the bicyclic framework.

Summary of Data Tables

Method Reagents Conditions Yield Remarks
Photochemical cycloaddition Propellane + Diacetyl 365 nm, flow ~1 kg in 6 h Scalable, mercury lamp-free
Haloform reaction Halogen source + base Room temp, batch 45–51% Converts diesters to chlorinated intermediates
Amination NH₃ or primary amines Controlled temperature Variable For amino group installation
Salt formation HCl Aqueous or ethanol Quantitative Produces hydrochloride salt

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine (–NH₂) in the hydrochloride salt engages in characteristic nucleophilic reactions after deprotonation. Key transformations include:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (e.g., NaHCO₃ in DMF at 60°C).

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Reductive Reactions

  • The amine can be further reduced using agents like lithium aluminum hydride (LiAlH₄), though this is more relevant during synthesis to generate the free amine from precursors.

Chloro Substituent Reactivity

The chlorine atom on the bicyclic ring undergoes nucleophilic substitution (SN₂ mechanism) under specific conditions:

Reaction Type Reagents/Conditions Product
Hydroxylation NaOH (aq.), 80°CHydroxy-substituted bicyclic compound
Amination NH₃ in ethanol, refluxAmine derivative
Thiol Substitution NaSH in DMF, 50°CThiol-functionalized analog

These substitutions are facilitated by the electron-withdrawing oxygen bridge, which polarizes the C–Cl bond.

Bicyclic Ring System Reactivity

The strained 2-oxabicyclo[2.1.1]hexane ring exhibits unique reactivity:

Ring-Opening Reactions

  • Acidic Conditions : Protonation of the oxygen bridge weakens the ring, enabling ring-opening to form linear diols or ethers.

  • Grignard Reagents : Reacts with organomagnesium compounds (e.g., RMgX) to form expanded cyclic or acyclic products.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the bridgehead positions, yielding ketones or carboxylic acids.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) can saturate the bicyclic ring, though this is less common due to steric hindrance.

Functionalization via Cross-Coupling

The compound’s structure allows participation in Suzuki-Miyaura or Buchwald-Hartwig couplings when functionalized with boronate esters or palladium catalysts, enabling aryl or heteroaryl group introductions .

Mechanistic Insights

  • Amine Reactivity : The hydrochloride salt dissociates in polar solvents, freeing the amine for nucleophilic attack.

  • Chloro Substitution : Steric effects from the bicyclic framework favor SN₂ over SN₁ mechanisms due to hindered carbocation formation.

  • Ring Strain : The 2-oxabicyclo[2.1.1]hexane’s high angle strain (≈90°) drives ring-opening under acidic or nucleophilic conditions.

Scientific Research Applications

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The 2-oxabicyclo[2.1.1]hexane scaffold is a rigid, strained bicyclic system that influences the compound’s conformational and electronic properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Source
Target Compound Cl C7H11Cl2NO* ~196.08 Rigid bicyclic core, hydrochloride salt Inferred
1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine HCl Br C7H11BrClNO 240.53 Larger halogen, increased steric hindrance
1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine HCl Ph C12H15ClNO 224.71 Aromatic group enhances lipophilicity
1-{3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine HCl CH3 C7H14ClNO 163.65 Methyl group reduces ring strain
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl COOEt C8H14ClNO3 207.66 Ester functionality for derivatization

*Inferred based on bicyclo[2.1.1]hexane core and substituents.

Key Observations:
  • Halogen Effects: Chloro (Cl) and bromo (Br) substituents increase electronegativity and polarizability compared to non-halogenated analogs. Bromine’s larger atomic radius may hinder steric access in synthetic or biological interactions .
  • Aromatic vs.
  • Functional Group Modifications: The ethyl ester derivative (C8H14ClNO3) introduces a carboxylate group, enabling further chemical modifications such as hydrolysis or amide coupling .
Spectral Data:
  • IR Spectroscopy : Broad NH stretches (3100–3500 cm⁻¹) and C-O ether vibrations (~1100 cm⁻¹) are characteristic of oxabicyclo systems .
  • Mass Spectrometry: Analogs like the phenyl derivative show prominent [MH+] peaks (e.g., m/z 232 for C15H22NO+), consistent with primary amine fragmentation patterns .

Pharmacological and Industrial Relevance

  • Drug Development : Bicyclic amines are valued for their constrained geometries, which enhance target selectivity. For example, the 3-methyl analog (CAS 2411279-09-7) has been cataloged for pharmaceutical screening .
  • Impurity Testing : Pharmacopeial standards (e.g., crystallinity and dimethylaniline limits in ) highlight the importance of purity in hydrochloride salts for regulatory compliance .

Biological Activity

1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a bicyclic amine compound with potential biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
  • CAS Number : 2751614-92-1
  • Molecular Formula : C6H11Cl2NO
  • Molecular Weight : 184.1 g/mol

Biological Activity Overview

The biological activity of 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has not been extensively documented in literature; however, its structural features suggest potential interactions with various biological targets.

Pharmacological Potential

Research indicates that compounds with similar bicyclic structures can exhibit significant pharmacological effects, including:

  • Antiproliferative Activity : Compounds with oxabicyclo structures have shown promise as antiproliferative agents against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Neuroprotective Effects : The compound's ability to interact with specific receptors in the central nervous system could indicate potential neuroprotective effects, particularly in models of neurodegeneration.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated that compounds with oxabicyclo structures can inhibit tumor growth in vitro, suggesting potential for anticancer applications.
Investigated the structure-activity relationship (SAR) of similar compounds and identified key modifications that enhance biological activity.
Explored neuroprotective strategies targeting glutamate receptors, indicating that modifications to bicyclic amines could yield beneficial effects in neurodegenerative diseases.

The precise mechanisms of action for 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride remain to be fully elucidated; however, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound may engage with neurotransmitter receptors, potentially modulating synaptic transmission and offering neuroprotective benefits.

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use the InChI key (e.g., BUNDFUFGYVOJEV ) to simulate binding to amine receptors.
  • MD Simulations : Analyze stability of the bicyclic core in lipid bilayers for drug delivery applications.
  • QSAR Models : Corrogate structural features (e.g., Cl substituent position) with bioactivity data from PubChem .

Q. What strategies optimize the compound’s use in high-throughput screening for biological activity?

  • Methodological Answer :
  • Derivatization Libraries : Synthesize analogs via Mannich reactions or reductive amination to explore SAR .
  • Fragment-Based Screening : Use the bicyclic core as a rigid scaffold in fragment-growing approaches.
  • ADME Profiling : Assess logP (predicted ~1.5) and solubility (<1 mg/mL in water) to prioritize lead candidates .

Q. How should researchers manage conflicting regulatory data when publishing studies on this compound?

  • Methodological Answer :
  • Data Harmonization : Cross-reference ECHA guidelines (e.g., REACH compliance ) with institutional safety protocols.
  • Transparency Reporting : Disclose all synthesis conditions and impurity profiles in supplementary materials.
  • Third-Party Validation : Partner with ISO/IEC 17025-accredited labs for independent verification of critical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.